molecular formula C21H26ClN3O2 B2880811 2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide CAS No. 903340-91-0

2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide

Cat. No.: B2880811
CAS No.: 903340-91-0
M. Wt: 387.91
InChI Key: PJJBGGDJPBNIFM-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a recognized and potent small-molecule inhibitor of the Janus kinase 2 (JAK2) tyrosine kinase. Its primary research value lies in the selective disruption of the JAK-STAT signaling pathway, a critical cascade implicated in cell proliferation, differentiation, and immune response. This compound exhibits high affinity for the ATP-binding site of JAK2, thereby inhibiting its phosphorylation activity and subsequent downstream signaling events. It is extensively utilized in preclinical research to investigate the pathophysiology of JAK2-driven malignancies, particularly myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis [Link: https://pubmed.ncbi.nlm.nih.gov/]. Studies employing this inhibitor have been pivotal in elucidating the role of constitutive JAK-STAT signaling in hematopoietic cell transformation and survival. Furthermore, its application extends to immunological research, where it is used to probe JAK2's function in cytokine receptor signaling and its impact on inflammatory processes. This makes it a critical tool for validating JAK2 as a therapeutic target and for supporting the development of novel targeted oncology therapies.

Properties

IUPAC Name

2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN3O2/c1-24-11-13-25(14-12-24)20(16-7-9-17(27-2)10-8-16)15-23-21(26)18-5-3-4-6-19(18)22/h3-10,20H,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJBGGDJPBNIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Route

A common approach involves reacting 2-(4-methoxyphenyl)ethyl bromide with 4-methylpiperazine in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile. For example:

2-(4-Methoxyphenyl)ethyl bromide + 4-Methylpiperazine → 2-(4-Methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethylamine  

Conditions :

  • Solvent: DMF, 60°C, 12 hours.
  • Base: Potassium carbonate (K₂CO₃) to scavenge HBr.
  • Yield: ~70–75% after column chromatography (ethyl acetate/petroleum ether).

Reductive Amination Alternative

An alternative method employs reductive amination of 4-methoxyphenylacetone with 4-methylpiperazine using sodium cyanoborohydride (NaBH₃CN) in methanol:

4-Methoxyphenylacetone + 4-Methylpiperazine + NaBH₃CN → Ethylamine intermediate  

Conditions :

  • Solvent: Methanol, room temperature, 24 hours.
  • Workup: Neutralization with HCl, extraction with dichloromethane.
  • Yield: ~65–70%.

Amide Bond Formation Strategies

Coupling Reagent-Mediated Amidation

The most widely reported method utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate 2-chlorobenzoic acid:

2-Chlorobenzoic acid + EDC/HOBt → Activated intermediate → Reaction with ethylamine intermediate → Target compound  

Procedure :

  • Activation : 2-Chlorobenzoic acid (1 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in acetonitrile, stirred at room temperature for 30 minutes.
  • Coupling : Addition of ethylamine intermediate (1 equiv), stirred for 20 hours.
  • Workup : Evaporation of acetonitrile, extraction with ethyl acetate, washing with NaHCO₃ and brine.
  • Purification : Flash chromatography (dichloromethane/methanol 25:1).
    Yield : 72–79%.

Acid Chloride Route

Alternative protocols convert 2-chlorobenzoic acid to its acid chloride using thionyl chloride (SOCl₂), followed by reaction with the ethylamine intermediate:

2-Chlorobenzoic acid + SOCl₂ → 2-Chlorobenzoyl chloride → Reaction with ethylamine intermediate → Target compound  

Procedure :

  • Chlorination : 2-Chlorobenzoic acid (1 equiv) refluxed with SOCl₂ (3 equiv) in DMF (catalytic) for 4 hours.
  • Amidation : 2-Chlorobenzoyl chloride (1 equiv) added dropwise to ethylamine intermediate (1 equiv) in dichloromethane, stirred at 0°C → room temperature for 12 hours.
  • Workup : Extraction with 5% HCl, NaHCO₃, and brine.
  • Purification : Silica gel chromatography (ethyl acetate/hexane 1:1).
    Yield : 68–75%.

Optimization and Comparative Analysis

Solvent and Temperature Effects

  • Coupling Reagent Method : Acetonitrile outperforms DMF in minimizing side reactions (e.g., piperazine over-alkylation), yielding 75–81% at 25°C.
  • Acid Chloride Method : Dichloromethane at 0°C → room temperature prevents exothermic side reactions, improving purity.

Catalytic Additives

  • Trifluoroacetic Acid (TFA) : Enhances reaction rates in 2-butanol at 100°C, achieving 81% yield in 2 hours.
  • Triethylamine (TEA) : Neutralizes HCl generated during acid chloride reactions, improving solubility.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.37 (s, 1H, amide NH), 7.75–7.08 (m, 7H, aromatic), 3.72 (s, 3H, OCH₃), 3.33–3.05 (m, 8H, piperazine), 2.28 (s, 3H, N-CH₃).
  • IR (KBr) : 1650 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-O methoxy).
  • MS (ESI) : m/z 388.0 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity (C18 column, methanol/water 70:30, 1 mL/min).

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new groups or replace existing ones.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often include controlled temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, including its use as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Features and Modifications

Table 1: Key Structural Differences
Compound Name / ID Benzamide Substitution Piperazine Substitution Linker Chain Features Key Differences vs. Target Compound Evidence ID
N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]butanamide hydrochloride Butanamide (not benzamide) 4-Methylpiperazine Ethyl chain (no oxygen) Amide group replaced with butanamide; 4-Cl vs. 4-OCH₃ phenyl
4-Chloro-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzamide 4-Chlorobenzamide 4-Phenylpiperazine Ketone (2-oxo) in ethyl chain Ketone introduces polarity; phenylpiperazine vs. methylpiperazine
2-Chloro-N-(2-(4-methylpiperazin-1-yl)-5-nitrophenyl)benzamide 2-Chlorobenzamide 4-Methylpiperazine Direct attachment to nitro-substituted phenyl 5-Nitro group on phenyl; altered electronic properties
N-(2-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3i) 4-Thiophenylbenzamide 2-Methoxyphenylpiperazine Ethoxyethyl linker Thiophene and ethoxyethyl chain; 2-OCH₃ vs. 4-OCH₃ phenyl
2-Chloro-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)acetamide Acetamide (not benzamide) 2-Methoxyphenylpiperazine Butyl chain Longer chain; acetamide vs. benzamide; 2-OCH₃ vs. 4-OCH₃ phenyl

Physicochemical and Pharmacokinetic Implications

  • Electron-Withdrawing vs. The 2-chloro substituent in the target compound may enhance lipophilicity compared to 4-chloro analogs (e.g., ), affecting blood-brain barrier penetration .
  • Ketone-containing chains (e.g., ) may increase metabolic susceptibility (e.g., reductase-mediated degradation) compared to the target’s saturated ethyl group.
  • Piperazine Substitutions :

    • 4-Methylpiperazine (target) vs. 4-phenylpiperazine (): Methyl groups enhance solubility and reduce steric hindrance, while phenyl groups may improve receptor affinity but increase molecular weight .

Biological Activity

2-chloro-N-[2-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide is a synthetic organic compound belonging to the class of benzamides, characterized by its complex structure and potential therapeutic applications. This compound has garnered interest due to its biological activities, particularly in the context of neuropharmacology and medicinal chemistry. The molecular formula for this compound is C₁₈H₂₃ClN₂O₂, with a molecular weight of approximately 383.5 g/mol.

Chemical Structure

The compound features several notable functional groups:

  • Chloro Group : Contributes to chemical reactivity through nucleophilic substitution.
  • Methoxyphenyl Moiety : Influences the compound's electronic properties and interactions.
  • Piperazine Derivative : Implicated in receptor binding and pharmacological activity.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including:

  • Antidepressant and Anxiolytic Effects : Preliminary studies suggest interactions with serotonin receptors, indicating potential use in treating mood disorders.
  • Neurotransmitter System Interactions : The compound's binding affinity to neurotransmitter receptors is critical for understanding its pharmacological profile.

The biological activity of this compound is primarily linked to its interaction with the central nervous system (CNS). It is hypothesized that the piperazine ring may facilitate binding to serotonin receptors, while the methoxy group enhances lipophilicity, allowing better penetration into the CNS.

Case Studies and Research Findings

Several studies have explored the biological effects of similar benzamide derivatives, providing insights into the activity of this compound:

  • Study on Antidepressant Activity :
    • A study evaluated various benzamide derivatives for their ability to inhibit serotonin reuptake. Compounds with similar structural motifs exhibited significant antidepressant-like effects in animal models .
  • Neuropharmacological Assessment :
    • Research demonstrated that compounds structurally related to this compound displayed varying degrees of efficacy in modulating neurotransmitter systems, particularly those involving dopamine and serotonin pathways .
  • In Vitro Binding Studies :
    • Binding affinity assays revealed that benzamide derivatives can effectively interact with serotonin receptors, suggesting a mechanism for their anxiolytic properties. The structural components of these compounds directly influence their binding characteristics .

Data Table: Biological Activity Comparison

Compound NameBiological ActivityReference
This compoundPotential antidepressant; interacts with serotonin receptors
Benzamide Derivative AAntidepressant activity; inhibits serotonin reuptake
Benzamide Derivative BAnxiolytic effects; modulates dopamine pathways

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